6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid
Overview
Description
Synthesis Analysis
The synthesis of 6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid involves a simple, eco-friendly methodology using microwave energy, which has been found exceedingly mild and efficient (Singh, Sharma, & Singh, 2009). This approach signifies a move towards greener chemical synthesis processes.
Molecular Structure Analysis
While specific studies focusing solely on the detailed molecular structure analysis of 6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid were not found, the synthesis and applications imply a complex structure conducive to further chemical modifications and reactions. The compound's structure allows for its participation in various organic synthesis reactions, contributing to the creation of novel organic compounds.
Chemical Reactions and Properties
The chemical reactivity of 6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid is indicated by its involvement in synthesis processes where it can be converted into different derivatives, showcasing its versatile chemical properties. Although direct studies on its reactions and properties were not identified, its synthesis from cycloheptadiene indicates a reactive nature conducive to further chemical transformations (Shireman & Miller, 2001).
Scientific Research Applications
Fungicidal Activities
- Summary of the Application: “6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid” is being studied for its potential fungicidal activities. It’s synthesized from commercially available geraniol/nerol as raw materials .
- Methods of Application or Experimental Procedures: The compound is synthesized via a two-step selective oxidation process. The synthesized compound is then tested against various phytopathogens .
- Results or Outcomes: Preliminary bioassays showed that some of the synthesized compounds exhibited good fungicidal activities against Rhizoctonia solani (R. solani) at a concentration of 50 µg/mL .
Anti-Osteoporotic Activities
- Summary of the Application: The compound is being studied for its potential anti-osteoporotic activities .
- Methods of Application or Experimental Procedures: The compound is isolated from Cistanche salsa and tested for its anti-osteoporotic effects .
- Results or Outcomes: The study is still in progress and the results are not yet available .
Synthesis Methodology
- Summary of the Application: A new methodology for the synthesis of “6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid” has been developed .
- Methods of Application or Experimental Procedures: The compound is synthesized from commercially available raw materials using microwave energy .
- Results or Outcomes: The new synthesis method is described as simple, exceedingly mild, ecofriendly, and efficient .
Pharmaceutical and Cosmetic Industries
- Summary of the Application: The compound is used as a synthetic intermediate for pharmaceutical raw materials and is used in the preparation of antibiotics and anti-tumor drugs . It can also be used as an additive in certain cosmetic products, such as skin care products and sunscreens .
- Methods of Application or Experimental Procedures: The compound can be prepared by a variety of chemical synthesis routes. One common synthetic method is by reaction of the corresponding precursor compounds under appropriate conditions .
- Results or Outcomes: The specific synthesis methods and conditions may vary slightly depending on the specific requirements .
Thermophysical Property Datafile
- Summary of the Application: The compound is used in thermophysical property datafiles for process simulators, such as Aspen Plus .
- Methods of Application or Experimental Procedures: The compound’s thermophysical properties are determined and used in simulations to predict the behavior of chemical processes .
- Results or Outcomes: The use of this compound in simulations can help optimize chemical processes .
properties
IUPAC Name |
(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-4-10(3,13)7-5-6-8(2)9(11)12/h4,6,13H,1,5,7H2,2-3H3,(H,11,12)/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKWMOQUUQAJGV-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CCC(C)(C=C)O)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid | |
CAS RN |
28420-25-9 | |
Record name | 2,7-Octadienoic acid, 6-hydroxy-2,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028420259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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